3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-[(Naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with naphthalene, prop-2-en-1-yl, and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the triazole or thiophene rings .
Scientific Research Applications
3-[(Naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism by which 3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The naphthalene and thiophene groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a triazole ring and naphthalene group but differs in its additional functional groups and overall structure.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone:
Uniqueness
3-[(Naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with naphthalene, prop-2-en-1-yl, and thiophene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
587000-20-2 |
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Molecular Formula |
C20H17N3S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3S2/c1-2-12-23-19(18-11-6-13-24-18)21-22-20(23)25-14-16-9-5-8-15-7-3-4-10-17(15)16/h2-11,13H,1,12,14H2 |
InChI Key |
SJGMTCOWTSSXQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
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